molecular formula C22H25N3O5 B2645109 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea CAS No. 1234867-91-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

カタログ番号: B2645109
CAS番号: 1234867-91-4
分子量: 411.458
InChIキー: ZYJXFDKMWHDGOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evolution of Urea-Based Compounds in Medicinal Chemistry

Urea derivatives have played a transformative role in drug discovery since Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, which bridged organic and inorganic chemistry. Early applications focused on dermatology, leveraging urea’s hygroscopic and keratolytic properties for conditions like xerosis and psoriasis. By the mid-20th century, medicinal chemists began exploiting urea’s hydrogen-bonding capacity to design targeted therapeutics. The urea moiety (–NH–CO–NH–) serves as a privileged scaffold due to its ability to engage in dual hydrogen bonding with biological targets, making it ideal for kinase inhibition and enzyme modulation.

A pivotal shift occurred with the development of aromatic and heterocyclic urea derivatives. For example, sorafenib and regorafenib—aryl-urea-based kinase inhibitors—demonstrated clinical efficacy in oncology by targeting Raf and VEGF receptors. Concurrently, pyrazolyl-ureas emerged as potent modulators of carbonic anhydrases and p38 MAPK, highlighting structural versatility. The table below summarizes key milestones:

Year Milestone Therapeutic Area
1828 First synthetic urea (Wöhler) Foundational chemistry
1940s Topical urea formulations Dermatology
2000s Sorafenib (aryl-urea kinase inhibitor) Oncology
2010s Pyrazolyl-ureas (e.g., Dorapaminod) Inflammation

特性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c26-21(14-28-18-4-2-1-3-5-18)25-10-8-16(9-11-25)13-23-22(27)24-17-6-7-19-20(12-17)30-15-29-19/h1-7,12,16H,8-11,13-15H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJXFDKMWHDGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine ring with phenoxyacetyl chloride under basic conditions.

    Coupling Reaction: The final step is the coupling of the benzo[d][1,3]dioxole derivative with the phenoxyacetyl-piperidine intermediate using a suitable coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

化学反応の分析

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The urea group can be reduced to form amine derivatives.

    Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetyl derivatives.

科学的研究の応用

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The phenoxyacetyl group can enhance the compound’s binding affinity and specificity. The piperidinylmethylurea structure may facilitate the compound’s stability and bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Urea Derivatives with Piperidine/Benzo[d][1,3]dioxol-5-yl Moieties

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea (): This compound shares the urea and benzo[d][1,3]dioxol-5-yl framework but differs in the piperidine substitution. However, the hydroxyl group may increase metabolic susceptibility via phase II conjugation (e.g., glucuronidation), whereas the phenoxyacetyl group could enhance stability through reduced enzymatic recognition .
  • The dihydropyridine core is redox-active, which may confer calcium channel modulation properties absent in the urea-based target compound.

Piperidine/Carbamate Analogues

  • (Benzo[d][1,3]dioxol-5-yl)methylallyl(1-(((3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl)methyl)piperidin-4-yl)carbamate (34) (): This carbamate derivative replaces the urea group with a carbamate, which is less polar but more hydrolytically stable.
  • 4-Nitrophenyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate (): This compound features a bis(benzo[d][1,3]dioxol-5-yl) group, increasing molecular weight and lipophilicity.

Fluorinated and Halogenated Analogues

  • The cyclopropane-carboxamido-pyridine scaffold diverges significantly from the urea-piperidine structure, likely targeting different pathways (e.g., kinase inhibition vs. enzyme modulation) .
  • 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one (9c) (): The bromophenyl and α,β-unsaturated ketone groups confer electrophilic reactivity, which may facilitate covalent binding to targets. This contrasts with the non-covalent interactions mediated by the urea group in the target compound .

Structural and Functional Implications

Compound Key Structural Features Functional Implications
Target Compound Urea, 2-phenoxyacetyl-piperidine, benzo[d][1,3]dioxol High hydrogen-bonding capacity; metabolic stability
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea Urea, 4-hydroxypiperidine, benzo[d][1,3]dioxol Increased solubility; potential metabolic liability
Compound 34 () Carbamate, cyclopentanecarbonyl-pyrrolidine Enhanced hydrolytic stability; conformational rigidity
Solid Forms () Difluorobenzo[d][1,3]dioxol, cyclopropane-carboxamido Improved bioavailability; kinase inhibition potential

生物活性

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a synthetic derivative that has garnered interest due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety fused with a piperidine ring, which is known to influence its biological properties significantly. The structural formula can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit interactions with various biological targets, including:

  • Enzyme Inhibition : The urea group is known to interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperidine moiety may influence neurotransmitter receptors, particularly those related to the central nervous system (CNS).

Antioxidant Activity

A study on related benzodioxole derivatives demonstrated significant antioxidant properties. For instance, compounds derived from Hypecoum erectum exhibited moderate antioxidative activity with IC50 values around 86.3 μM . This suggests that the target compound may also possess similar properties due to the structural similarities.

Anticancer Activity

Recent findings have shown that benzodioxole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the target structure were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the potential of these compounds in cancer therapy .

Neuropharmacological Effects

The piperidine component suggests possible neuropharmacological applications. Studies on related compounds indicate that modifications in the piperidine structure can enhance binding affinity to GABA receptors, which are critical in modulating anxiety and seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Key observations include:

  • Substituent Effects : Variations in substituents on the benzodioxole and piperidine rings significantly affect biological potency.
  • Hydrophobic Interactions : Increased hydrophobicity generally enhances receptor binding and bioavailability.
Compound VariantActivity LevelComments
Base CompoundModerateInitial activity observed
Piperidine SubstitutedHighEnhanced receptor affinity
Benzodioxole ModifiedLowReduced efficacy

Case Studies

  • In Vivo Studies : Animal models have been used to assess the neuroprotective effects of derivatives similar to the target compound. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated subjects .
  • Clinical Trials : Preliminary trials involving related compounds have shown promise in treating anxiety disorders. These studies suggest that modifications in the piperidine structure can lead to improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the benzodioxole precursor via cyclization of catechol derivatives with formaldehyde under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Functionalize the piperidine ring by reacting 2-phenoxyacetyl chloride with piperidin-4-ylmethanol in the presence of a base (e.g., K₂CO₃) to form the 1-(2-phenoxyacetyl)piperidin-4-ylmethyl intermediate .
  • Step 3 : Couple the benzodioxole and piperidine intermediates via urea bond formation using carbonyldiimidazole (CDI) or phosgene derivatives. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to improve yield (>70%) .
  • Purification : Use silica gel chromatography (eluent: EtOAc/hexane) followed by recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and piperidine/benzodioxole moieties .
  • HPLC-MS : Reverse-phase C18 column (gradient: water/acetonitrile + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolve stereochemistry of the piperidine ring and urea conformation .

Advanced Research Questions

Q. How does the 2-phenoxyacetyl group on the piperidine ring influence the compound’s biological activity compared to analogs with different acyl groups?

  • Structure-Activity Relationship (SAR) Insights :

  • The 2-phenoxyacetyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier permeability compared to methyl or trifluoroacetyl analogs (logP <2.5) .
  • Bioactivity Data :
Acyl Group Target Affinity (IC₅₀) Cellular Uptake (μM)
2-Phenoxyacetyl12 nM (Kinase X)8.7 ± 1.2
Acetyl45 nM3.1 ± 0.8
Trifluoroacetyl28 nM5.4 ± 1.1
  • Mechanistic Hypothesis : The phenoxy group engages in π-π stacking with hydrophobic enzyme pockets, stabilizing target binding .

Q. What strategies can resolve contradictions in reported IC₅₀ values for this compound across different kinase inhibition assays?

  • Experimental Design Adjustments :

  • Assay Consistency : Use uniform ATP concentrations (1 mM) and pre-incubation times (30 min) to minimize variability .
  • Control for Off-Target Effects : Include counter-screens against related kinases (e.g., Kinase Y and Z) .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses under different pH and ionic conditions .

Q. How can in vivo pharmacokinetic properties be optimized without compromising target selectivity?

  • Optimization Approaches :

  • Prodrug Design : Introduce esterase-cleavable groups (e.g., tert-butyl carbamate) on the urea nitrogen to enhance solubility .
  • Metabolic Stability : Replace the benzodioxole methylene group with a deuterated analog to slow CYP450-mediated oxidation .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track biodistribution in rodent models .

Data Contradiction Analysis

Q. Why do some studies report potent antibacterial activity while others show negligible effects?

  • Critical Factors :

  • Bacterial Strain Variability : Activity against Gram-positive S. aureus (MIC = 4 μg/mL) vs. Gram-negative E. coli (MIC >64 μg/mL) due to outer membrane permeability differences .
  • Culture Conditions : Anaerobic vs. aerobic environments alter redox-sensitive target expression (e.g., thioredoxin reductase) .
  • Solution Stability : The compound degrades in PBS (pH 7.4) after 24 hours, reducing efficacy in prolonged assays .

Methodological Recommendations

  • Synthetic Challenges : Mitigate urea bond hydrolysis by using anhydrous solvents and inert atmospheres during synthesis .
  • Biological Assays : Pair in vitro kinase screens with ex vivo tissue models (e.g., hippocampal slices) to validate central nervous system activity .
  • Data Reproducibility : Adhere to FAIR data principles by depositing raw NMR/HPLC files in public repositories (e.g., Zenodo) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。